Metsulfuron

Cat. No. B056326

Key on ui cas rn:

79510-48-8

M. Wt: 367.34 g/mol

InChI Key: UWHURBUBIHUHSU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04492599

Procedure details

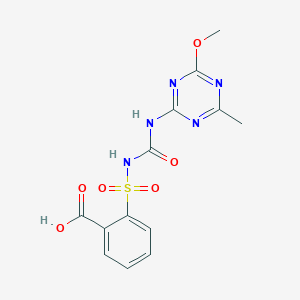

A solution of 0.5 g of potassium tert-butoxide and 1.0 g of methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]aminosulfonylbenzoate in 25 ml of dimethyl sulfoxide was stirred at ambient temperature for 3 hours. The yellow solution was then poured into 250 ml of cold water. The free carboxylic acid was precipitated by the addition of enough concentrated hydrochloric acid to reach pH 3. The crude product was filtered, washed with water and dried in vacuo. Recrystallization from acetonitrile yielded 0.5 g of the title compound, m.p. 157°-158° C. The mass spectrum of this compound exhibited the expected molecular ion at m/e=367. The infrared bands at 3300 cm-1 and 1725 cm-1 are consistent with the desired structure. The nuclear magnetic resonance spectrum showed peaks at 2.5 ppm (triazine CH3), 3.9 ppm (triazine OCH3) and 7.4-8.2 ppm (phenyl). The methyl ester peak present in the starting material was not observed in the spectrum of the product.

Quantity

1 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

CC(C)([O-])C.[K+].[CH3:7][O:8][C:9]1[N:14]=[C:13]([CH3:15])[N:12]=[C:11]([NH:16][C:17]([NH:19][S:20]([C:23]2[CH:32]=[CH:31][CH:30]=[CH:29][C:24]=2[C:25]([O:27]C)=[O:26])(=[O:22])=[O:21])=[O:18])[N:10]=1.O>CS(C)=O>[CH3:7][O:8][C:9]1[N:14]=[C:13]([CH3:15])[N:12]=[C:11]([NH:16][C:17]([NH:19][S:20]([C:23]2[CH:32]=[CH:31][CH:30]=[CH:29][C:24]=2[C:25]([OH:27])=[O:26])(=[O:22])=[O:21])=[O:18])[N:10]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=NC(=NC(=N1)C)NC(=O)NS(=O)(=O)C1=C(C(=O)OC)C=CC=C1

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The free carboxylic acid was precipitated by the addition of enough concentrated hydrochloric acid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crude product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from acetonitrile

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=NC(=NC(=N1)C)NC(=O)NS(=O)(=O)C1=C(C(=O)O)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 51.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |